S-(2-Hydroxyethyl)-DL-homocysteine
Description
S-(2-Hydroxyethyl)-DL-homocysteine is a synthetic derivative of DL-homocysteine, characterized by the substitution of a 2-hydroxyethyl group (-CH₂CH₂OH) onto the sulfur atom of the homocysteine backbone. This modification alters its physicochemical properties, such as solubility and hydrogen-bonding capacity, which may influence its interactions with enzymes and biological systems.
Properties
CAS No. |
2598-44-9 |
|---|---|
Molecular Formula |
C6H13NO3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-amino-4-(2-hydroxyethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C6H13NO3S/c7-5(6(9)10)1-3-11-4-2-8/h5,8H,1-4,7H2,(H,9,10) |
InChI Key |
WKECILUJKOJNGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCO)C(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural modifications, biological effects, and metabolic roles of S-(2-Hydroxyethyl)-DL-homocysteine and related compounds:
Metabolic and Therapeutic Implications
- Toxicity Protection : DL-Hcy offers minimal protection against acetaldehyde toxicity compared to L-cysteine, suggesting structural specificity in detoxification pathways .
- Methylation Cycles: S-Adenosylhomocysteine’s role as a methyltransferase inhibitor underscores the importance of sulfur modifications in regulating epigenetic processes .
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